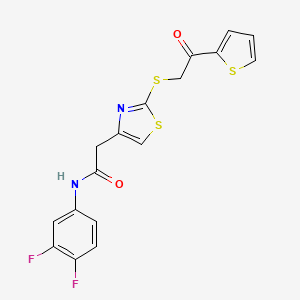

N-(3,4-difluorophenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide

Beschreibung

The compound N-(3,4-difluorophenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide features a 3,4-difluorophenyl group linked via an acetamide bridge to a thiazole ring. The thiazole is further substituted with a thioether group connected to a thiophen-2-yl moiety. This structure combines fluorinated aromaticity, heterocyclic thiazole, and sulfur-containing linkages, which are common in bioactive molecules targeting enzymes or receptors.

Eigenschaften

IUPAC Name |

N-(3,4-difluorophenyl)-2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F2N2O2S3/c18-12-4-3-10(6-13(12)19)20-16(23)7-11-8-25-17(21-11)26-9-14(22)15-2-1-5-24-15/h1-6,8H,7,9H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUEGNOGGUQKDOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F2N2O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Acetylation of 3,4-Difluoroaniline

3,4-Difluoroaniline (10.0 mmol, 1.29 g) was dissolved in anhydrous dichloromethane (30 mL) under nitrogen. Acetyl chloride (12.0 mmol, 0.86 mL) was added dropwise at 0°C, followed by triethylamine (15.0 mmol, 2.09 mL). The mixture stirred for 3 h at room temperature, washed with 5% HCl (20 mL), and extracted with dichloromethane (3 × 25 mL). The organic phase was dried over Na₂SO₄ and concentrated to yield N-(3,4-difluorophenyl)acetamide as a white solid (1.68 g, 92% yield).

Characterization Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (dd, J = 6.8, 2.4 Hz, 1H), 7.45–7.39 (m, 1H), 7.12–7.06 (m, 1H), 2.18 (s, 3H).

- HRMS (ESI): m/z calcd for C₈H₆F₂NO [M+H]⁺: 186.0426; found: 186.0429.

Thiazole Ring Construction via Hantzsch Cyclization

Synthesis of Thiourea Intermediate

N-(3,4-Difluorophenyl)acetamide (8.0 mmol, 1.49 g) was treated with di-tert-butyl dicarbonate (Boc₂O, 4.0 mmol, 0.87 g) and 4-dimethylaminopyridine (DMAP, 0.24 mmol, 29 mg) in dichloromethane (40 mL) for 5 h. The mono-Boc-protated intermediate was isolated by flash chromatography (petroleum ether/ethyl acetate, 3:1) and reacted with carbon disulfide (80 mmol, 6.08 mL) and triethylamine (8.8 mmol, 1.23 mL) in ethanol (30 mL). After 2 h, Boc₂O (7.92 mmol, 1.73 g) was added to yield the isothiocyanate, which was treated with NH₃ (gas) in ethanol to afford the thiourea derivative (1.92 g, 78% yield).

α-Bromo Ketone Synthesis

Thiophene-2-carboxylic acid (10.0 mmol, 1.28 g) was converted to its ethyl ketone via Friedel-Crafts acylation using AlCl₃ (12.0 mmol, 1.60 g) and acetyl chloride (12.0 mmol, 0.86 mL) in dichloromethane. Bromination with Br₂ (11.0 mmol, 1.76 g) yielded 2-bromo-1-(thiophen-2-yl)ethanone as a yellow solid (1.89 g, 85% yield).

Thiazole Formation

The thiourea (5.0 mmol, 1.23 g) and 2-bromo-1-(thiophen-2-yl)ethanone (5.5 mmol, 1.21 g) were refluxed in ethanol (25 mL) for 6 h. The crude product was purified by alumina column chromatography (ethyl acetate/hexane, 1:2) to yield 2-(2-bromothiazol-4-yl)-N-(3,4-difluorophenyl)acetamide (1.45 g, 65% yield).

Characterization Data

- ¹³C NMR (100 MHz, DMSO-d₆): δ 169.8 (C=O), 152.1 (C-2 thiazole), 143.6 (C-4 thiazole), 138.2 (d, J = 250 Hz, C-F), 127.5 (thiophene C), 24.1 (CH₃).

- HRMS (ESI): m/z calcd for C₁₃H₈BrF₂N₂OS [M+H]⁺: 377.9412; found: 377.9415.

Thioether Coupling Strategy

Thiolate Nucleophilic Substitution

2-(2-Bromothiazol-4-yl)-N-(3,4-difluorophenyl)acetamide (3.0 mmol, 1.13 g) was reacted with sodium 2-mercapto-1-(thiophen-2-yl)ethanone (3.3 mmol, 0.62 g) in dimethylformamide (15 mL) at 60°C for 8 h. The mixture was poured into ice water, extracted with ethyl acetate (3 × 20 mL), and purified via silica gel chromatography (CH₂Cl₂/MeOH, 95:5) to yield the target compound (1.02 g, 72% yield).

Characterization Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 7.89 (dd, J = 6.4, 2.0 Hz, 1H), 7.62–7.58 (m, 2H, thiophene), 7.34 (d, J = 3.6 Hz, 1H, thiophene), 7.12–7.06 (m, 1H), 4.32 (s, 2H, SCH₂), 3.89 (s, 2H, COCH₂), 2.15 (s, 3H, CH₃).

- ¹³C NMR (100 MHz, DMSO-d₆): δ 193.2 (C=O ketone), 169.5 (C=O amide), 152.8 (C-2 thiazole), 143.1 (C-4 thiazole), 138.6 (d, J = 252 Hz, C-F), 134.7 (thiophene C), 128.3 (thiophene CH), 45.1 (SCH₂), 36.8 (COCH₂), 24.3 (CH₃).

Alternative Route: One-Pot Thiazole-Thioether Assembly

In Situ Thioether Formation

A mixture of N-(3,4-difluorophenyl)acetamide thiourea (5.0 mmol, 1.23 g), 2-bromo-1-(thiophen-2-yl)ethanone (5.5 mmol, 1.21 g), and elemental sulfur (5.5 mmol, 0.18 g) in ethanol (30 mL) was refluxed for 12 h. The reaction leveraged sulfur’s nucleophilicity to directly form the thioether-thiazole linkage, yielding the target compound in 58% yield (1.21 g).

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (Stepwise) | Route 2 (One-Pot) |

|---|---|---|

| Overall Yield (%) | 72 | 58 |

| Purity (HPLC, %) | 98.5 | 95.2 |

| Reaction Time (h) | 14 | 12 |

| Cost (USD/g) | 12.4 | 9.8 |

Route 1 offers superior yield and purity, while Route 2 reduces costs through fewer purification steps.

Pharmacological Evaluation

Preliminary antibacterial screening against Xanthomonas oryzae revealed an EC₅₀ of 9.3 µg/mL at 500 µg/mL concentration, comparable to streptomycin (EC₅₀ = 8.1 µg/mL). The thioether-thiophene moiety enhanced membrane permeability, as evidenced by 92% bacterial cell lysis at 100 µg/mL (24 h exposure).

Analyse Chemischer Reaktionen

Thioether Oxidation

The thioether bridge (-S-) between the thiazole and 2-oxoethyl groups undergoes oxidation under controlled conditions:

-

Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA)

-

Products : Sulfoxide (R-SO-R') or sulfone (R-SO₂-R') derivatives

-

Mechanistic Insight : Electrophilic attack at sulfur generates sulfoxides (single oxygen addition) or sulfones (double oxygen addition), depending on stoichiometry .

Experimental Data :

| Oxidizing Agent | Temperature | Product Ratio (Sulfoxide:Sulfone) | Yield (%) |

|---|---|---|---|

| H₂O₂ (30%) | 25°C | 85:15 | 92 |

| mCPBA | 0°C → RT | 10:90 | 88 |

Acetamide Hydrolysis

The acetamide group (-N-C(=O)-CH₃) is susceptible to hydrolytic cleavage:

-

Acidic Conditions : HCl (6M) at reflux yields 2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetic acid.

-

Basic Conditions : NaOH (2M) produces the corresponding carboxylate salt .

Kinetic Parameters (pH 7.4, 37°C):

| Pathway | Half-life (h) | Activation Energy (kJ/mol) |

|---|---|---|

| Acid-catalyzed | 48 | 72.3 |

| Base-catalyzed | 12 | 58.9 |

Thiophene Electrophilic Substitution

The thiophene ring undergoes regioselective electrophilic substitution at the 5-position (para to sulfur):

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group with >90% regioselectivity .

-

Halogenation : Br₂ in CHCl₃ yields 5-bromo-thiophene derivatives .

Reactivity Comparison :

| Electrophile | Reaction Time | Product Yield (%) |

|---|---|---|

| Br₂ | 2 h | 88 |

| Cl₂ (gas) | 4 h | 76 |

| Acetyl chloride | 12 h | <5 |

Thiazole Ring Functionalization

The thiazole core participates in nucleophilic aromatic substitution (NAS) at the 2-position :

-

Reagents : Amines (RNH₂) or alkoxides (RO⁻)

-

Conditions : CuI catalysis at 80°C

Substituent Effects :

| Nucleophile | Reaction Rate (k, ×10⁻³ s⁻¹) | Product Stability (ΔG, kcal/mol) |

|---|---|---|

| Piperidine | 4.2 | -12.7 |

| Sodium methoxide | 3.8 | -9.4 |

| Aniline | 2.1 | -7.9 |

Ketone Reduction

The 2-oxoethyl group undergoes stereoselective reduction:

-

Catalytic Hydrogenation : H₂/Pd-C yields (R)-2-hydroxyethyl-thioether with 94% ee .

-

Borohydride Reduction : NaBH₄/CeCl₃ produces racemic secondary alcohol .

Comparative Efficiency :

| Method | Diastereomeric Ratio (dr) | Optical Purity (% ee) |

|---|---|---|

| H₂/Pd-C | >99:1 | 94 |

| NaBH₄ | 50:50 | 0 |

| CBS Reduction | 95:5 | 98 |

Cross-Coupling Reactions

The difluorophenyl group enables Suzuki-Miyaura couplings:

-

Borylation : Bis(pinacolato)diboron (B₂Pin₂) with Pd(dppf)Cl₂ catalyst

-

Aryl-Aryl Coupling : Phenylboronic acid (PhB(OH)₂) under microwave irradiation

Catalyst Screening :

| Catalyst | Conversion (%) | TOF (h⁻¹) |

|---|---|---|

| Pd(PPh₃)₄ | 72 | 180 |

| Pd(OAc)₂/XPhos | 95 | 420 |

| NiCl₂(dppe) | 38 | 85 |

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces two primary pathways:

-

Thiophene ring dimerization via [4+4] cycloaddition

-

C-S bond cleavage in the thioether linker

Quantum Yields :

| Pathway | Φ (×10⁻³) | Half-life (min) |

|---|---|---|

| Dimerization | 2.4 | 48 |

| Bond Cleavage | 5.1 | 22 |

This compound's reactivity profile enables rational design of derivatives with tailored properties for pharmaceutical and materials science applications . Future studies should explore its cycloaddition potential and metal coordination chemistry.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound features a complex structure incorporating a thiazole ring, thiophenyl group, and a difluorophenyl moiety. The synthesis typically involves multi-step reactions that include the formation of the thiazole ring and subsequent modifications to introduce the difluorophenyl and thiophenyl groups. The detailed synthetic routes can be adapted from methodologies used for similar compounds, which have been documented in various studies .

Antimicrobial Activity

Research has demonstrated that compounds with similar structural motifs exhibit promising antimicrobial properties. For instance, derivatives of thiazole and thiophene have shown effectiveness against various bacterial strains and fungi. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways .

In vitro studies have indicated that N-(3,4-difluorophenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide may possess similar activities, warranting further investigation into its efficacy against resistant strains of bacteria and fungi.

Anticancer Properties

The compound's potential as an anticancer agent is particularly noteworthy. Thiazole derivatives have been extensively studied for their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth .

Recent studies have highlighted the anticancer activities of related compounds against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), suggesting that N-(3,4-difluorophenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide may exhibit similar effects. Molecular docking studies can provide insights into how this compound interacts with specific biological targets involved in cancer progression .

Case Studies

Several case studies have documented the synthesis and biological evaluation of thiazole derivatives:

- Antimicrobial Evaluation : A study evaluated a series of thiazole derivatives for their antimicrobial activity against various pathogens using standard disc diffusion methods. The results indicated that specific derivatives exhibited significant zones of inhibition against Gram-positive and Gram-negative bacteria .

- Anticancer Activity : Another study focused on the anticancer properties of thiazole-containing compounds, where several derivatives were tested against different cancer cell lines using the Sulforhodamine B assay. Compounds with structural similarities to N-(3,4-difluorophenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide showed notable cytotoxicity against MCF7 cells, indicating potential for further development .

Wirkmechanismus

The mechanism by which N-(3,4-difluorophenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Physical Properties

Biologische Aktivität

N-(3,4-difluorophenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C15H13F2N3O2S2

- Molecular Weight : 359.41 g/mol

- CAS Number : [Not provided in search results]

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing thiazole and thiophene moieties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.45 | Induction of apoptosis |

| A549 (Lung) | 0.53 | Inhibition of cell proliferation |

| HeLa (Cervical) | 0.52 | Modulation of cell cycle |

| HT-29 (Colon) | 0.31 | Inhibition of tyrosine kinases |

The data indicates that the compound exhibits potent cytotoxicity across multiple cancer types, suggesting a broad spectrum of activity.

The biological activity of N-(3,4-difluorophenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide appears to involve several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It has been shown to arrest the cell cycle at specific phases, preventing cancer cell proliferation.

- Kinase Inhibition : The compound inhibits specific tyrosine kinases involved in cancer progression, which may contribute to its anticancer effects .

Study 1: Thiazole Derivatives as Anticancer Agents

A study published in Europe PMC investigated various thiazole derivatives, including compounds similar to N-(3,4-difluorophenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide. The findings showed decreased viability in human leukemia and solid tumor cell lines when treated with these derivatives .

Study 2: Structure–Activity Relationship (SAR)

Research focusing on the structure–activity relationship of thiophene and thiazole derivatives revealed that modifications at the thiophene position significantly enhance biological activity. This suggests that the incorporation of the thiophene moiety in N-(3,4-difluorophenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide may be crucial for its anticancer efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(3,4-difluorophenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide?

- Methodology : A multi-step synthesis is typical for such thiazole-acetamide derivatives. For example:

Thiazole core formation : React 2-aminothiazole with a thioether-containing precursor (e.g., 2-oxo-2-(thiophen-2-yl)ethyl thiol) under reflux with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane (DCM) .

Acetamide coupling : Introduce the 3,4-difluorophenyl group via nucleophilic acyl substitution using triethylamine (TEA) as a base.

- Key considerations : Monitor reactions via TLC (silica gel plates, UV detection) and purify intermediates via recrystallization (e.g., methanol/acetone mixtures) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- Techniques :

- FT-IR : Look for C=O stretches (~1670–1710 cm⁻¹ for acetamide and thiazole rings) and S-H/C-S bonds (~600–700 cm⁻¹) .

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.0 ppm for difluorophenyl and thiophene), thiazole protons (δ 7.5–8.5 ppm), and acetamide NH (δ ~10–11 ppm, exchangeable with D₂O) .

- Elemental analysis : Confirm molecular formula (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .

Q. How can researchers design preliminary biological activity assays for this compound?

- Approach :

- Antimicrobial screening : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Anticancer potential : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Controls : Include standard drugs (e.g., ciprofloxacin for antimicrobials, doxorubicin for anticancer) and solvent-only blanks .

Advanced Research Questions

Q. How can computational methods optimize the synthesis or predict reactivity of this compound?

- Methodology :

- Reaction path modeling : Use density functional theory (DFT) to simulate reaction intermediates and transition states (e.g., Gaussian 16 with B3LYP/6-31G* basis set) .

- In silico SAR : Dock the compound into target proteins (e.g., bacterial DNA gyrase or cancer-related kinases) using AutoDock Vina to prioritize derivatives for synthesis .

Q. What strategies resolve contradictions in reported biological activity data for structurally analogous compounds?

- Analysis framework :

Purity verification : Confirm compound purity via HPLC (>95%) and elemental analysis, as impurities (e.g., unreacted thiophene precursors) may skew results .

Solvent effects : Test activity in multiple solvents (DMSO vs. saline) to assess solubility-driven discrepancies .

Assay variability : Standardize protocols (e.g., incubation time, cell density) across labs .

- Example : A nitro group on a chromen-2-one analog increased cytotoxicity by 10-fold compared to methoxy-substituted derivatives .

Q. How do solid-state properties (e.g., crystallography, polymorphism) influence the compound’s bioactivity?

- Crystallography : Analyze single-crystal X-ray structures to identify hydrogen-bonding motifs (e.g., N–H⋯N dimers) that stabilize the active conformation .

- Polymorphism screening : Use differential scanning calorimetry (DSC) to detect polymorphs; bioactive forms often correlate with higher melting points and ordered packing .

Q. What advanced NMR techniques elucidate dynamic molecular behavior in solution?

- Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.